

# Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation

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## Compound of Interest

Compound Name: 1,3-Diphenylpropane-1,2-diol

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The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver high enantioselectivities for a wide range of substrates.<sup>[1][2]</sup> The commercially available "AD-mix" formulations, AD-mix- $\alpha$  and AD-mix- $\beta$ , contain the osmium catalyst, the chiral ligand ((DHQ)<sub>2</sub>PHAL for  $\alpha$  and (DHQD)<sub>2</sub>PHAL for  $\beta$ ), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.<sup>[3][4]</sup> Chiral diols are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.<sup>[4][5]</sup>

## Data Presentation: Substrate Scope and Performance

The Sharpless asymmetric dihydroxylation is applicable to a wide variety of alkene substitution patterns. The choice between AD-mix- $\alpha$  and AD-mix- $\beta$  determines the absolute configuration of the resulting diol, with the two mixes providing enantiomeric products.<sup>[3]</sup> The following table summarizes the performance of the reaction with representative substrates.

Alkene Substrate	Substitution Pattern	AD-Mix	Yield (%)	Enantiomeric Excess (ee, %)
Styrene	Monosubstituted	$\beta$	>99	97 (R)
Styrene	Monosubstituted	$\alpha$	>99	94 (S)
1-Decene	Monosubstituted	$\beta$	95	97 (R)
1-Decene	Monosubstituted	$\alpha$	95	93 (S)
(E)-Stilbene	trans-Disubstituted	$\beta$	98	>99.5 (R,R)
(E)-Stilbene	trans-Disubstituted	$\alpha$	98	>99.5 (S,S)
Methyl (E)-cinnamate	trans-Disubstituted	$\beta$	95	96 (2R,3S)
Methyl (E)-cinnamate	trans-Disubstituted	$\alpha$	95	97 (2S,3R)
(Z)-1-Phenyl-1-propene	cis-Disubstituted	$\beta$	75	84 (1R,2S)
(Z)-1-Phenyl-1-propene	cis-Disubstituted	$\alpha$	75	80 (1S,2R)
1-Phenylcyclohexene	Trisubstituted	$\beta$	95	97 (R,R)
1-Phenylcyclohexene	Trisubstituted	$\alpha$	95	97 (S,S)

Note: Yields and ee values are representative and can be influenced by reaction conditions and scale.<sup>[6]</sup>

## Experimental Protocols

This protocol is for a typical Sharpless asymmetric dihydroxylation on a 1 mmol scale.

#### Materials:

- AD-mix- $\alpha$  or AD-mix- $\beta$  (1.4 g per 1 mmol of alkene)
- tert-Butanol (5 mL per 1 mmol of alkene)
- Water (5 mL per 1 mmol of alkene)
- Alkene (1.0 mmol)
- Methanesulfonamide ( $\text{CH}_3\text{SO}_2\text{NH}_2$ ) (optional, ~95 mg, 1.0 equiv.)
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) (1.5 g)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

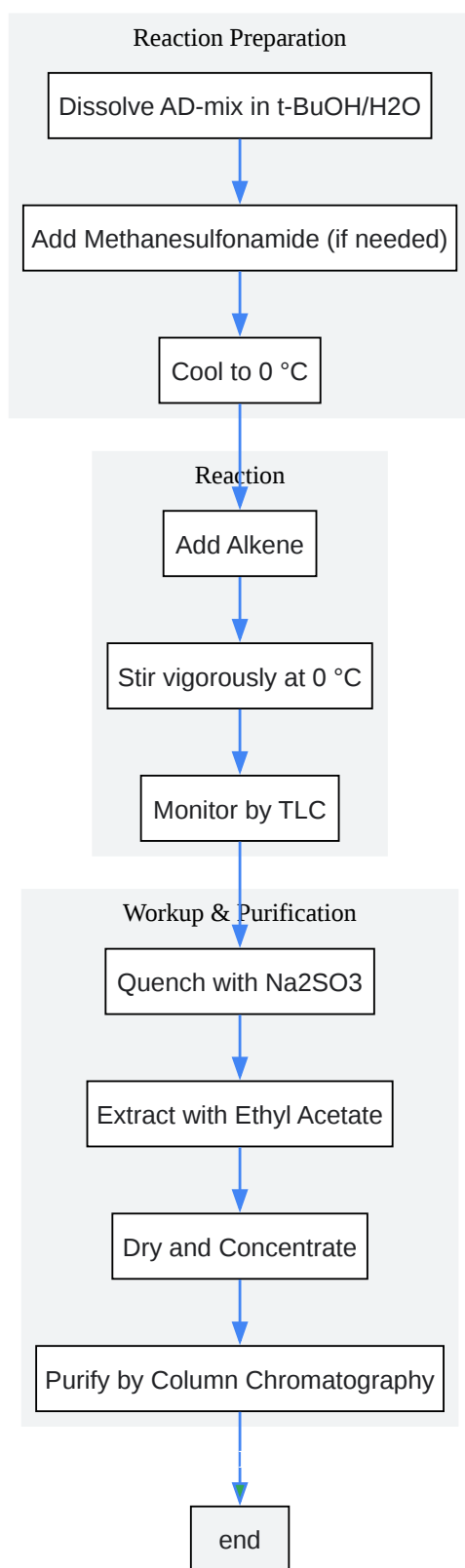
#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add AD-mix- $\alpha$  or AD-mix- $\beta$  (1.4 g). Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at room temperature until the solids are dissolved.
- **Methanesulfonamide Addition (if applicable):** For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, add methanesulfonamide (95 mg, 1.0 equiv.).<sup>[7]</sup> For terminal monosubstituted alkenes, methanesulfonamide is generally not needed and may even hinder the reaction.<sup>[1]</sup>
- **Cooling and Substrate Addition:** Cool the reaction mixture to 0 °C using an ice bath. Add the alkene (1.0 mmol) to the cooled mixture.

- **Reaction Monitoring:** Stir the reaction vigorously at 0 °C. For less reactive alkenes, the reaction may be allowed to proceed at room temperature.<sup>[7]</sup> Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Stir the mixture for at least one hour at room temperature.
- **Workup:** Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diol.

## Mandatory Visualizations

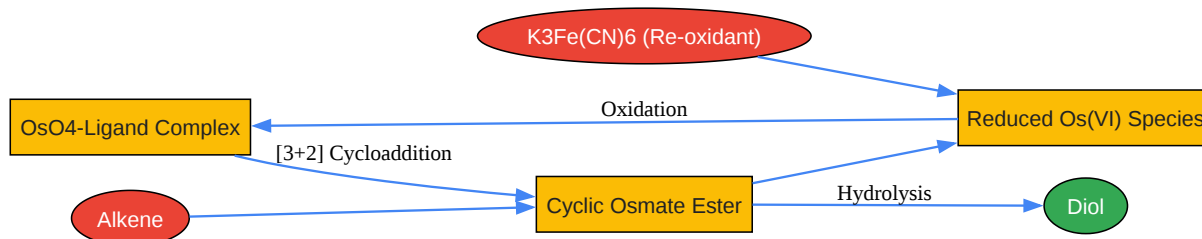
## Experimental Workflow



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Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

## Catalytic Cycle



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

## Application Notes

- **Stereoselectivity Mnemonic:** The stereochemical outcome of the dihydroxylation can be predicted using a simple mnemonic. When the alkene is drawn in a horizontal plane, AD-mix- $\beta$  adds the two hydroxyl groups to the top face, while AD-mix- $\alpha$  adds them to the bottom face.[8]
- **Substrate Reactivity:** The reaction is generally faster for electron-rich alkenes. In terms of substitution patterns, trans-disubstituted alkenes tend to be more reactive and give higher enantioselectivities than cis-disubstituted alkenes.[8]
- **Role of Methanesulfonamide:** Methanesulfonamide is believed to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, particularly for sterically hindered alkenes.[1][2]
- **Secondary Catalytic Cycle:** At high alkene concentrations, a secondary catalytic cycle can occur where the osmate ester intermediate is oxidized before the diol is released. This can lead to a decrease in enantioselectivity.[2][9] To suppress this side reaction, it is important to use a sufficient concentration of the chiral ligand and to add the alkene slowly in some cases.

- Troubleshooting:
  - Low Yield: This can be due to an inactive catalyst (use fresh reagents), inappropriate reaction conditions (temperature, absence of methanesulfonamide for certain substrates), or issues during workup and purification.<sup>[1]</sup>
  - Low Enantioselectivity: This may be caused by the secondary catalytic cycle or the use of a suboptimal ligand for a particular substrate.
- Safety Precautions: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The use of the non-volatile potassium osmate salt in the AD-mix formulations significantly reduces this hazard.

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